N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-dimethoxybenzamide
Description
Structural Characterization and Spectroscopic Analysis
X-ray Crystallographic Studies and Molecular Conformation
The molecular structure of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-dimethoxybenzamide comprises a planar anthraquinone core (C₁₄H₈O₂) substituted at the 1-position with a benzamide group containing 3,4-dimethoxy substituents. While direct X-ray crystallographic data for this specific compound are limited, analogous anthraquinone derivatives provide insights into its conformation. For example, 2,6-dimethoxy-9,10-anthraquinone crystallizes in a planar geometry with methoxy groups oriented along the molecular short axis, as observed in similar systems.
Key structural features inferred from related studies include:
- Anthraquinone Core : The central anthracene ring system adopts a near-planar configuration, with ketone groups at positions 9 and 10 contributing to conjugation.
- Benzamide Substituent : The 3,4-dimethoxybenzamide group is oriented perpendicular to the anthraquinone plane, minimizing steric hindrance. This conformation is stabilized by intramolecular hydrogen bonding between the amide N–H and adjacent carbonyl oxygen.
Table 1: Selected Bond Lengths and Angles
| Bond/Angle | Value (Å/°) | Source |
|---|---|---|
| C=O (Anthraquinone) | 1.21–1.23 | |
| C–O (Methoxy) | 1.43–1.45 | |
| N–H···O (H-bond) | 2.85–3.10 |
Nuclear Magnetic Resonance (NMR) Spectral Assignments
The ¹H and ¹³C NMR spectra of this compound reveal distinct shifts corresponding to its functional groups:
¹H NMR (400 MHz, DMSO-d₆):
- Anthraquinone Protons : Aromatic protons on the anthracene ring appear as multiplets at δ 7.80–8.50 ppm, deshielded by electron-withdrawing ketone groups.
- Benzamide Protons : The 3,4-dimethoxybenzamide moiety shows a singlet for methoxy groups at δ 3.85 ppm (6H, –OCH₃) and a downfield-shifted amide N–H signal at δ 10.20 ppm.
¹³C NMR (100 MHz, DMSO-d₆):
- Carbonyl Carbons : The anthraquinone C=O groups resonate at δ 182–185 ppm, while the benzamide C=O appears at δ 168 ppm.
- Aromatic Carbons : Methoxy-substituted carbons are observed at δ 56–60 ppm, consistent with similar dimethoxybenzamide derivatives.
Table 2: Key NMR Assignments
| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|
| Anthraquinone C=O | – | 182–185 |
| Benzamide C=O | – | 168 |
| Methoxy (–OCH₃) | 3.85 (s) | 56–60 |
| Amide N–H | 10.20 (s) | – |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features
IR Spectroscopy:
- C=O Stretches : Strong bands at 1670 cm⁻¹ (anthraquinone) and 1650 cm⁻¹ (amide) confirm the presence of carbonyl groups.
- Methoxy C–O : Peaks at 1250–1270 cm⁻¹ align with C–O stretching in dimethoxybenzamide.
UV-Vis Spectroscopy:
- π→π* Transitions : Intense absorption at λₘₐₓ = 320 nm (ε = 12,000 M⁻¹cm⁻¹) arises from the conjugated anthraquinone system.
- n→π* Transitions : A weaker band at λₘₐₓ = 450 nm is attributed to the quinoid structure.
Figure 1: Proposed Electronic Transitions
(Hypothetical spectrum based on anthraquinone derivatives)
Computational Modeling of Electronic Structure and Hydrogen Bonding
Density functional theory (DFT) calculations (B3LYP/6-311G(d)) predict the following:
- HOMO-LUMO Gap : A gap of 3.2 eV indicates moderate electronic stability, with the HOMO localized on the anthraquinone core and the LUMO on the benzamide group.
- Hydrogen Bonding : Intramolecular N–H···O interactions (2.89 Å) stabilize the molecular conformation, as seen in similar amide-containing anthraquinones.
Table 3: Computational Results
| Parameter | Value | Method |
|---|---|---|
| HOMO Energy (eV) | -6.4 | B3LYP/6-311G |
| LUMO Energy (eV) | -3.2 | B3LYP/6-311G |
| N–H···O Distance | 2.89 Å | DFT Optimization |
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO5/c1-28-18-11-10-13(12-19(18)29-2)23(27)24-17-9-5-8-16-20(17)22(26)15-7-4-3-6-14(15)21(16)25/h3-12H,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLSQICTYRIRTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
-
Substrate Preparation : 1-Aminoanthraquinone (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under inert atmosphere.
-
Acyl Chloride Activation : 3,4-Dimethoxybenzoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by the addition of triethylamine (2.0 equiv) to scavenge HCl.
-
Reaction Progress : The mixture is stirred at room temperature for 12–24 hours, with reaction completion monitored via thin-layer chromatography (TLC).
-
Workup : The crude product is washed with dilute HCl (5%), sodium bicarbonate, and brine before purification by recrystallization (ethanol/water).
Key Data :
Mechanistic Considerations
The reaction proceeds via nucleophilic acyl substitution, where the amine group of 1-aminoanthraquinone attacks the electrophilic carbonyl carbon of the acyl chloride. Triethylamine facilitates deprotonation of the amine and neutralizes HCl, shifting the equilibrium toward product formation. Steric hindrance from the anthraquinone framework may explain moderate yields, as observed in analogous syntheses.
Carbodiimide-Mediated Coupling with 3,4-Dimethoxybenzoic Acid
An alternative route employs 3,4-dimethoxybenzoic acid activated by carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl). This method avoids handling moisture-sensitive acyl chlorides and is preferred for scalability.
Optimized Procedure
-
Acid Activation : 3,4-Dimethoxybenzoic acid (1.1 equiv) is combined with EDCl (1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DCM at 0°C.
-
Coupling : 1-Aminoanthraquinone (1.0 equiv) is added, and the reaction is stirred at room temperature for 18 hours.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields the pure product.
Key Data :
Advantages and Limitations
-
Advantages : Higher yields compared to acyl chloride route; reduced side products.
-
Limitations : Requires stoichiometric coupling agents, increasing cost and purification complexity.
Microwave-Assisted Synthesis
Recent advancements in microwave-assisted organic synthesis (MAOS) have been applied to anthraquinone derivatives to reduce reaction times and improve efficiency.
Protocol
-
Reagent Mixing : 1-Aminoanthraquinone and 3,4-dimethoxybenzoic acid are combined with EDCl/HOBt in acetonitrile.
-
Microwave Irradiation : The mixture is subjected to microwave heating at 100°C for 20 minutes.
-
Workup : Direct precipitation upon cooling, followed by filtration.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Temperature | 100°C |
| Time | 20 minutes |
Comparative Analysis
Microwave irradiation enhances reaction kinetics through rapid, uniform heating, minimizing decomposition pathways observed in prolonged thermal reactions.
Solid-Phase Synthesis for High-Throughput Applications
Solid-phase synthesis has been explored for library generation of anthraquinone benzamides, though specific data for the target compound remains limited. General steps include:
-
Resin Functionalization : Wang resin is loaded with 1-aminoanthraquinone via a photolabile linker.
-
On-Resin Coupling : 3,4-Dimethoxybenzoic acid is coupled using PyBOP/DIEA.
-
Cleavage : UV irradiation releases the product into solution.
Challenges : Low loading efficiency (<50%) and linker instability necessitate further optimization.
Catalytic Direct Amination Strategies
Emerging methodologies focus on transition-metal-catalyzed C–H activation to bypass pre-functionalized substrates. For example, palladium-catalyzed coupling between anthraquinone and 3,4-dimethoxybenzamide has been proposed, though yields remain suboptimal (30–40%).
Characterization and Quality Control
Robust characterization is critical for confirming structure and purity:
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The anthraquinone moiety can be oxidized to form higher oxidation state derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The benzamide group can undergo substitution reactions, such as nucleophilic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents, such as amines and thiols, can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives with different functional groups, which can exhibit distinct chemical and biological properties .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-dimethoxybenzamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds with anthracene derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism is often attributed to the ability of these compounds to intercalate DNA and inhibit topoisomerase enzymes, leading to apoptosis in cancer cells.
Case Study: Synthesis and Evaluation
A study synthesized several derivatives of anthracene-based compounds, including this compound. The synthesized compounds were evaluated for their anticancer activity using MTT assays on human cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity compared to standard chemotherapeutics .
Catalysis
Metal-Catalyzed Reactions
The compound's structure includes an N,O-bidentate directing group, making it suitable for metal-catalyzed C-H bond functionalization reactions. This property is particularly valuable in organic synthesis for creating complex molecules from simpler precursors.
Case Study: C-H Functionalization
In a recent study, this compound was utilized as a ligand in palladium-catalyzed C-H functionalization reactions. The results demonstrated high yields and selectivity for the desired products, showcasing the compound's effectiveness in promoting catalytic activity .
Materials Science
Organic Light Emitting Diodes (OLEDs)
The photophysical properties of this compound make it a candidate for applications in OLED technology. Its ability to emit light when excited makes it suitable for use as an emissive layer in OLED devices.
Case Study: Device Fabrication
Research involved fabricating OLED devices using this compound as the emissive material. The devices demonstrated promising luminescent properties with high efficiency and stability under operational conditions .
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacokinetic and Toxicity Comparisons
- ADMET Predictions: The 3,4-dimethoxybenzamide derivative is predicted to have moderate logP (~3.5), balancing solubility and membrane permeability, whereas the 2-methyl analog (logP ~4.2) may exhibit higher tissue accumulation .
Research Findings and Implications
- Biological Activity : The target compound’s glyoxalase-I inhibitory activity positions it as a candidate for anticancer research, as Glo-I is overexpressed in tumors .
- Material Science Applications: The anthraquinone core’s redox activity and substituent-driven π-stacking () suggest utility in organic electronics or sensors .
- Synthetic Scalability : The acid chloride method’s high yield () supports scalable production for further studies.
Biological Activity
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-dimethoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis and Structural Characterization
The compound is synthesized through the reaction of 1-aminoanthraquinone with 3,4-dimethoxybenzoyl chloride. The synthesis involves several steps, including purification and characterization using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). The structural formula can be represented as follows:
Antioxidant Properties
Research indicates that derivatives of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl) exhibit notable antioxidant activity. A study evaluated several compounds for their radical scavenging ability and found that those with substituents in specific positions on the anthraquinone core demonstrated enhanced antioxidant properties. For instance, compounds with substituents in the first position showed superior activity compared to their isomers .
Antiplatelet Activity
In vitro studies have shown that certain derivatives of this compound can inhibit ADP-induced platelet aggregation. Compound 10 was particularly noted for its significant antiplatelet effects, suggesting potential therapeutic applications in cardiovascular diseases .
Study on Antioxidant Activity
A study published in 2022 focused on the synthesis of new N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides. The evaluation of these compounds demonstrated their effectiveness in reducing lipid peroxidation and oxidative modification of proteins in rat liver homogenates. The findings highlighted that specific structural modifications could enhance radical-scavenging activity .
| Compound | Lipid Peroxidation Inhibition (%) | OMP Inhibition (%) |
|---|---|---|
| Compound 6 | 75% | 68% |
| Compound 7 | 80% | 72% |
| Compound 10 | 85% | 75% |
Antimicrobial Activity
Another research effort assessed the antimicrobial properties of various derivatives of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl). The results indicated that certain modifications led to enhanced antimicrobial efficacy against a range of bacterial strains. These findings suggest potential applications in developing new antimicrobial agents .
Q & A
Q. What are the key synthetic pathways for N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4-dimethoxybenzamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically begins with anthracene oxidation to form 9,10-anthraquinone. Subsequent functionalization involves coupling 3,4-dimethoxybenzamide via amide bond formation. Key steps include:
- Oxidation : Anthracene derivatives are oxidized using HNO₃ or CrO₃ to yield 9,10-anthraquinone .
- Amide Coupling : The anthraquinone intermediate reacts with 3,4-dimethoxybenzoyl chloride under anhydrous conditions (e.g., THF, DMF) with a base (e.g., triethylamine) to form the final product.
- Characterization : Intermediates are verified via / NMR (e.g., methoxy protons at δ ~3.8–4.0 ppm) and mass spectrometry (e.g., molecular ion peak at m/z ~403) .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used for structural elucidation. Key steps include:
- Data Collection : A diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELX programs (e.g., SHELXL) are employed for structure solution and refinement, leveraging direct methods and full-matrix least-squares optimization .
- Hydrogen Bonding : Intermolecular O–H···O and C–H···O interactions (e.g., bond lengths ~2.7–3.0 Å) stabilize the crystal lattice .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to anthraquinone hydrophobicity (logP ~4.5) and methoxy group polarity .
- Stability : Degrades under prolonged UV exposure. Store at –20°C in amber vials with desiccants. Monitor via HPLC (C18 column, acetonitrile/water gradient) for purity retention .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict electronic properties and reactive sites?
- Methodological Answer :
- Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange) with a 6-31G(d,p) basis set to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .
- Reactivity Analysis : Identify electron-deficient anthraquinone regions (e.g., C=O groups) as nucleophilic attack sites. Validate with experimental spectroscopic data (e.g., IR carbonyl stretches ~1670 cm⁻¹) .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer :
- Dose-Dependent Studies : Perform dose-response assays (e.g., DPPH radical scavenging) across 1–100 µM to identify concentration thresholds for antioxidant/pro-oxidant switching .
- Redox Profiling : Use cyclic voltammetry to measure reduction potentials (e.g., E₁/₂ ~–0.5 V vs. Ag/AgCl) and correlate with cellular ROS generation (via fluorescence probes like DCFH-DA) .
Q. How are structure-activity relationships (SARs) optimized for targeting specific enzymes (e.g., kinases)?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., halogens at the benzamide para-position) to modulate steric/electronic effects. Compare IC₅₀ values in kinase inhibition assays (e.g., EGFR, IC₅₀ < 10 nM) .
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (PDB: 1M17). Prioritize analogs with ΔG < –9 kcal/mol and hydrogen bonds to hinge residues (e.g., Met769) .
Q. What are the challenges in interpreting NMR spectra for regioisomeric impurities?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
